
3-Chloro-6-ethynylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-ethynylpyridin-2-amine is a heterocyclic organic compound that contains a pyridine ring substituted with a chlorine atom at the 3-position, an ethynyl group at the 6-position, and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-ethynylpyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the following steps:
Halogenation: Introduction of a chlorine atom at the 3-position of the pyridine ring.
Ethynylation: Addition of an ethynyl group at the 6-position using reagents such as acetylene or ethynyl halides.
Amination: Introduction of an amino group at the 2-position through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize the production rate.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-ethynylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Scientific Research Applications
3-Chloro-6-ethynylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-ethynylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The ethynyl group may play a crucial role in binding to active sites, while the amino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-aminopyridine: Lacks the ethynyl group, making it less versatile in certain chemical reactions.
6-Ethynyl-2-aminopyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-6-methylpyridin-2-amine: Contains a methyl group instead of an ethynyl group, leading to different chemical and biological properties.
Uniqueness
3-Chloro-6-ethynylpyridin-2-amine is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C7H5ClN2 |
|---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
3-chloro-6-ethynylpyridin-2-amine |
InChI |
InChI=1S/C7H5ClN2/c1-2-5-3-4-6(8)7(9)10-5/h1,3-4H,(H2,9,10) |
InChI Key |
NXNFPOVIQGGWAP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


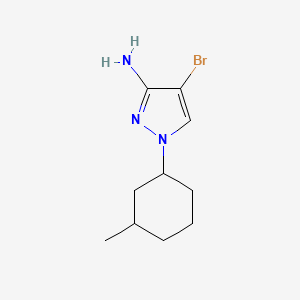
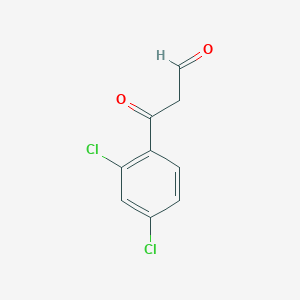
![2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13076678.png)
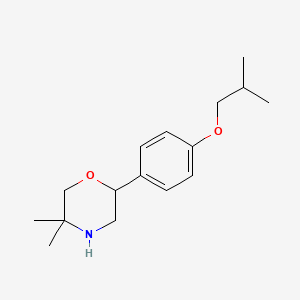
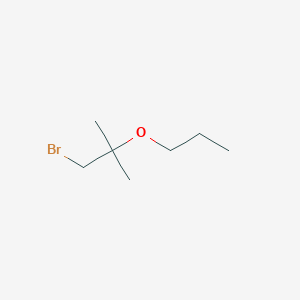
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)
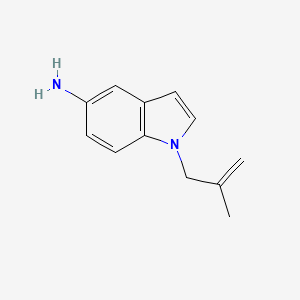
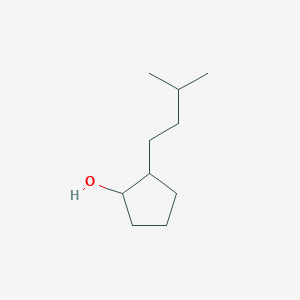
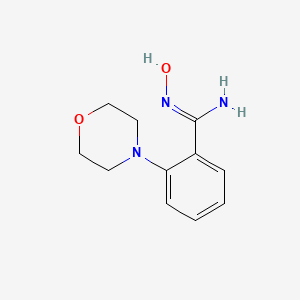
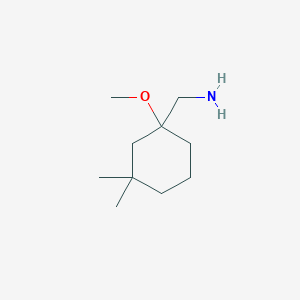
![6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13076760.png)
![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)
